

The Comprehensive Guide to Angiotensin II Receptor Blockers

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Compound of Interest

Compound Name: *Elisartan*
CAS No.: *149968-26-3*
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Angiotensin II Receptor Blockers (ARBs), a class of drugs pivotal in the management of cardiovascular diseases. This document outlines the complete list of approved ARBs, their chemical structures, and detailed pharmacokinetic and pharmacodynamic properties. Furthermore, it delves into the intricate signaling pathways of the Angiotensin II Type 1 (AT1) receptor and provides detailed experimental protocols for the characterization of these compounds.

A Complete List of Angiotensin II Receptor Blockers

The following table lists the eight currently approved Angiotensin II Receptor Blockers:



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Chemical Structures

The chemical structures of the approved ARBs are presented below. Many share common structural motifs, such as a biphenyl-tetrazole group, which is crucial for their binding to the AT1 receptor.^{[1][2]}

- Azilsartan: 2-ethoxy-1-[[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid
- Candesartan: (±)-1-Hydroxyethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
- Eprosartan: (E)-2-Butyl-1-(p-carboxybenzyl)-α-2-thenylimidazole-5-acrylic acid
- Irbesartan: 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one^[3]
- Losartan: 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol^[1]
- Olmesartan: 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid
- Telmisartan: 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid

- Valsartan: N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine[4]

Pharmacokinetic Properties

The pharmacokinetic profiles of ARBs exhibit notable differences, which can influence their clinical application. Key parameters are summarized in the table below. Some ARBs, like candesartan and olmesartan, are administered as prodrugs and are converted to their active forms in the body.[5] Losartan also has an active metabolite, EXP3174, which is more potent than the parent drug.[5]



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Pharmacodynamic Properties

ARBs are highly selective for the AT1 receptor over the AT2 receptor. This selectivity is a key feature of their mechanism of action, allowing for the blockade of the detrimental effects of Angiotensin II mediated by the AT1 receptor, while potentially permitting the beneficial effects mediated by the AT2 receptor. The binding affinities of various ARBs to the AT1 receptor are presented below.



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Note: Affinity values can vary depending on the experimental conditions and assay used.

Signaling Pathways and Experimental Workflows

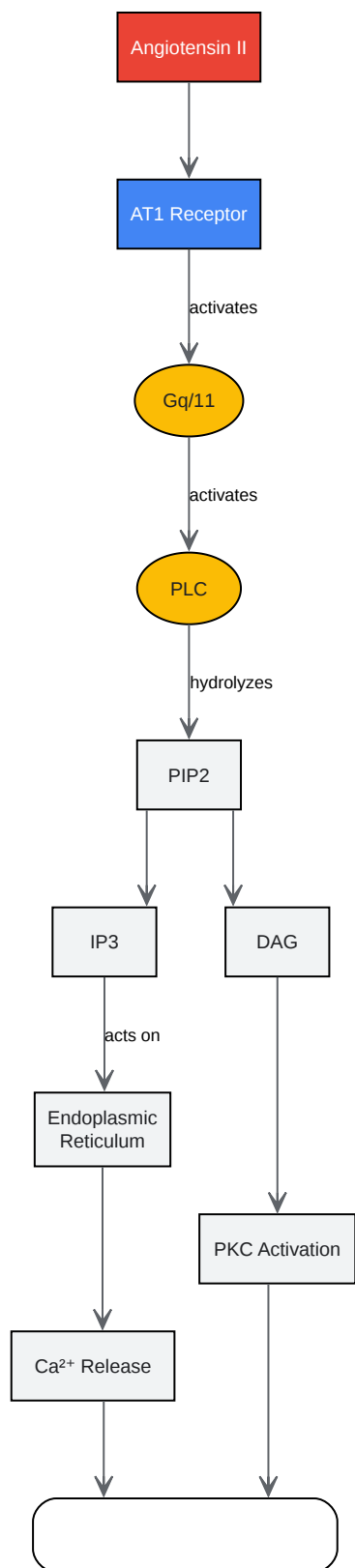
The following diagrams illustrate the Angiotensin II Type 1 receptor signaling pathway and a typical experimental workflow for characterizing ARBs.

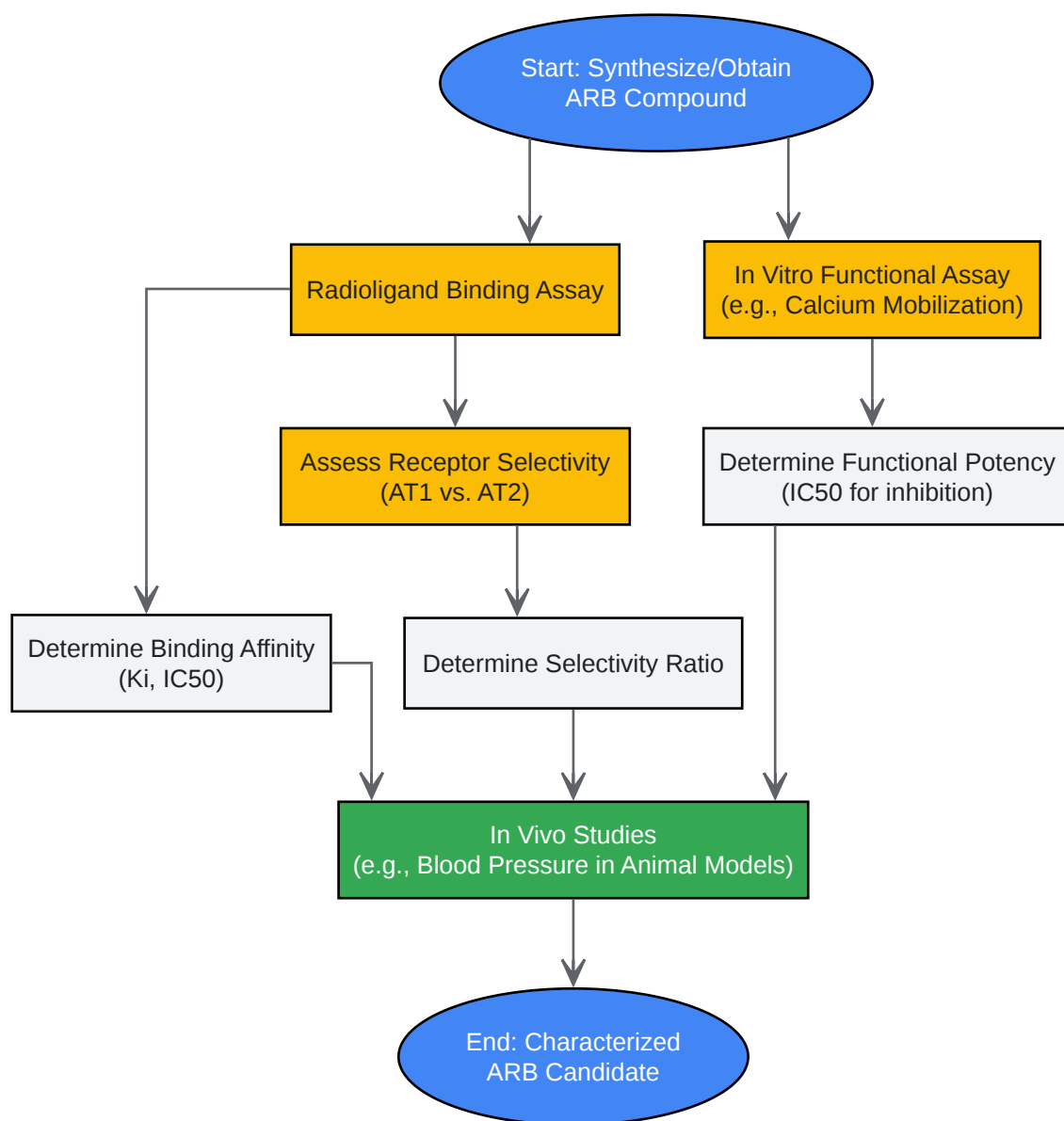


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